3-Bromobutyric acid
CAS No.: 2623-86-1
Cat. No.: VC2314950
Molecular Formula: C4H7BrO2
Molecular Weight: 167 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2623-86-1 |
|---|---|
| Molecular Formula | C4H7BrO2 |
| Molecular Weight | 167 g/mol |
| IUPAC Name | 3-bromobutanoic acid |
| Standard InChI | InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) |
| Standard InChI Key | HAIUIAZIUDPZIE-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)O)Br |
| Canonical SMILES | CC(CC(=O)O)Br |
Introduction
Physical and Chemical Properties
3-Bromobutyric acid exhibits distinct physical and chemical characteristics that influence its applications and handling requirements. The compound is typically observed as a colorless to light yellow liquid with a strong, pungent odor .
Basic Physical Properties
The essential physical properties of 3-bromobutyric acid are summarized in Table 1.
Table 1: Physical Properties of 3-Bromobutyric Acid
Chemical Reactivity
3-Bromobutyric acid demonstrates significant chemical reactivity, particularly due to the presence of the bromine atom at the third carbon position. This structural feature enables the compound to participate in various chemical transformations:
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Nucleophilic Substitution: The bromine atom can be readily substituted by various nucleophiles, making it valuable for functional group transformations .
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Carboxylic Acid Reactions: The carboxylic acid group undergoes typical reactions including esterification, amidation, and reduction .
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Ring Formation: The compound can participate in intramolecular reactions leading to cyclic structures, notably in the synthesis of β-lactones .
The pKa value of 3-bromobutyric acid is approximately 3.97±0.10 (predicted), reflecting its acidic character .
Synthesis Methods
Multiple synthetic routes have been developed for the production of 3-bromobutyric acid, each with specific advantages depending on the scale of production and available resources.
Bromination of Butyric Acid
One common approach involves the direct bromination of butyric acid using bromine in the presence of a suitable catalyst:
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The reaction typically employs catalysts such as sulfuric acid or phosphorus .
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The process requires controlled temperature conditions to achieve selective bromination at the third carbon position .
Hydrogen Bromide Addition
An alternative method involves the reaction of hydrogen bromide with appropriate precursors:
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Hydrogen bromide can be introduced in either gaseous form or as an aqueous solution .
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The reaction with suitable precursors occurs under controlled temperature conditions, typically between 30-120°C .
Valorization of Poly-3-Hydroxybutyrate (PHB)
A more recent and sustainable approach involves the degradation of bio-polymer poly-3-hydroxybutyrate:
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This method utilizes hydrogen bromide (HBr) as a catalyst under mild temperature conditions (70-110°C) .
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The process achieves complete degradation of PHB to 3-bromobutyrates with high molar yields exceeding 99% .
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This approach offers environmental advantages by utilizing bio-derived starting materials .
The choice of synthesis method depends on various factors including scale of production, cost considerations, and environmental impact concerns.
Applications
3-Bromobutyric acid finds extensive application across multiple sectors due to its versatile reactivity profile.
Pharmaceutical Applications
In the pharmaceutical industry, 3-bromobutyric acid serves as a crucial intermediate in the synthesis of various bioactive compounds:
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It functions as a building block in the development of novel drug candidates .
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The compound contributes to the synthesis of pharmaceutical intermediates requiring specific stereochemistry .
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Its reactivity enables the introduction of functional groups needed in pharmaceutical formulations.
Chemical Research Applications
Research laboratories utilize 3-bromobutyric acid for diverse investigative purposes:
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It serves as a model compound in studies examining halogenated acid effects on enzyme systems .
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The compound has been employed to investigate the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .
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It contributes to research exploring metabolic pathways and cellular processes.
Industrial Applications
In industrial settings, 3-bromobutyric acid plays significant roles:
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It functions as a key intermediate in the production of pesticides, including compounds like fluazifop-p-butyl and furalaxyl .
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The compound contributes to the synthesis of β-butyrolactone, a monomer for naturally occurring polyester, D-poly-β-hydroxybutyrate .
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It serves in the production of optically active β-lactones, which have various industrial applications .
The versatility of 3-bromobutyric acid across these application domains underscores its importance in modern chemistry and industry.
Biological Activity
Research into the biological activity of 3-bromobutyric acid has revealed interesting properties with potential implications for biochemical and pharmacological applications.
Enzyme Interactions
3-Bromobutyric acid has been shown to interact with various enzymatic systems:
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Studies have employed the compound to investigate effects on aspartate aminotransferase isoenzymes, providing insights into enzyme mechanisms and inhibition patterns .
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The bromine substituent appears to enhance reactivity with specific enzymes, potentially modulating metabolic processes.
Cellular Effects
Limited research suggests potential cellular effects of 3-bromobutyric acid:
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Some studies indicate possible influences on cell proliferation pathways.
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The compound's structural features may facilitate interactions with cellular receptors and signaling systems.
Further research is needed to fully elucidate the biological activity profile of 3-bromobutyric acid and its potential therapeutic applications.
Market Analysis
The global market for bromobutyric acid, including 3-bromobutyric acid, shows promising growth trends driven by expanding applications.
Market Segmentation
The market can be segmented based on both type and application:
Table 2: Market Segmentation of Bromobutyric Acid
| Segmentation Basis | Categories |
|---|---|
| By Type | 2-Bromobutyric Acid, 3-Bromobutyric Acid, 4-Bromobutyric Acid |
| By Application | Pesticides, Pharmaceuticals, Others |
Growth Projections
According to market analyses, the global bromobutyric acid market is expected to experience substantial growth:
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The market was estimated at approximately $150 million in 2025 and is projected to reach approximately $200 million by 2033 .
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This growth represents a steady compound annual growth rate (CAGR), reflecting increasing demand across application sectors .
Market Drivers
Several factors contribute to the expanding market for 3-bromobutyric acid:
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Growing demand in the pesticide sector for crop protection applications .
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Increasing research and development activities in pharmaceutical industries .
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Rising interest in sustainable chemistry and bio-derived chemical intermediates .
The market landscape features various manufacturers across regions, with North America and Europe currently dominating due to advanced chemical manufacturing capabilities .
Comparison with Similar Compounds
Understanding the relative properties and applications of 3-bromobutyric acid requires comparison with structurally related compounds.
Comparative Analysis with Isomers
3-Bromobutyric acid belongs to a family of bromobutyric acid isomers, each with distinctive characteristics:
Table 3: Comparison of Bromobutyric Acid Isomers
| Property | 2-Bromobutyric Acid | 3-Bromobutyric Acid | 4-Bromobutyric Acid |
|---|---|---|---|
| Bromine Position | Second carbon | Third carbon | Fourth carbon |
| Reactivity Profile | Higher steric hindrance | Moderate reactivity | Different cyclization potential |
| Common Applications | Pharmaceutical synthesis | β-lactone synthesis, pesticides | Different synthetic targets |
The specific positional isomer is selected based on the required reactivity profile for particular synthetic pathways .
Comparison with Butyric Acid
As the parent compound, butyric acid offers an informative comparison:
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3-Bromobutyric acid exhibits enhanced reactivity compared to unsubstituted butyric acid due to the electron-withdrawing effect of the bromine atom .
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The introduction of bromine significantly alters the physical properties, including melting point, boiling point, and solubility characteristics .
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The synthetic utility of 3-bromobutyric acid is substantially greater than that of butyric acid due to the reactive bromine substituent .
These comparative relationships help inform the selection of the appropriate compound for specific chemical applications.
Recent Research and Developments
Research involving 3-bromobutyric acid continues to evolve, with several noteworthy recent developments.
Sustainable Production Methods
Recent research has focused on developing more environmentally friendly production methods:
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The valorization of bio-derived poly-3-hydroxybutyrate (PHB) to produce 3-bromobutyrates represents a significant advancement in sustainable chemistry .
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This approach achieves complete degradation of PHB under mild conditions (70-110°C) using hydrogen bromide catalysis .
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The process delivers high molar yields exceeding 99%, offering a more environmentally compatible production route .
Novel Applications
Emerging applications for 3-bromobutyric acid include:
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Exploration of the compound's potential in the development of biodegradable polymers .
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Investigation of stereoselective synthesis pathways utilizing 3-bromobutyric acid as a key chiral building block.
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Studies examining the compound's utility in the preparation of specialty chemicals with applications in electronics and materials science .
These developments highlight the ongoing relevance of 3-bromobutyric acid in contemporary chemical research and industry.
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